11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound that has garnered significant interest in the fields of chemistry and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multiple steps, starting with the preparation of the fluorine-18 labeled pyridine derivative. This is followed by a series of cyclization reactions to form the tricyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is challenging due to the short half-life of fluorine-18. Automated synthesis modules are often employed to streamline the process and minimize radiation exposure. These modules allow for the rapid and efficient production of the compound, making it suitable for clinical applications.
Chemical Reactions Analysis
Types of Reactions
11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the tricyclic structure, potentially altering its biological activity.
Substitution: The fluorine-18 atom can be substituted with other halogens or functional groups to create new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in studies to understand the interaction of fluorine-18 labeled compounds with biological systems.
Medicine: Widely used in PET imaging to diagnose and monitor various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners to create detailed images of the body’s internal structures. The compound’s tricyclic structure allows it to bind selectively to certain proteins or receptors, enhancing its imaging capabilities.
Comparison with Similar Compounds
Similar Compounds
- 11-(2-(18F)fluoranylpyridin-3-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- 11-(2-(18F)fluoranylpyridin-5-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Uniqueness
The uniqueness of 11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene lies in its specific binding properties and the presence of the fluorine-18 isotope. These characteristics make it particularly useful for PET imaging, providing high-resolution images and valuable diagnostic information.
Properties
CAS No. |
2173353-61-0 |
---|---|
Molecular Formula |
C15H9FN4 |
Molecular Weight |
264.26 |
IUPAC Name |
2-(2-fluoropyridin-4-yl)-9H-pyrrolo[2,3-b:4,5-c']dipyridine |
InChI |
InChI=1S/C15H9FN4/c16-14-7-9(3-6-18-14)12-2-1-10-11-8-17-5-4-13(11)20-15(10)19-12/h1-8H,(H,19,20) |
InChI Key |
JUPWIBZGGFVBCU-UHFFFAOYSA-N |
SMILES |
FC1=NC=CC(C2=NC(NC3=C4C=NC=C3)=C4C=C2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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